molecular formula C20H19N3O3S2 B2921280 (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone CAS No. 958587-29-6

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone

Cat. No. B2921280
M. Wt: 413.51
InChI Key: UNACQXJBTDIKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study highlighted the synthesis of pyrazoline derivatives using both conventional and microwave irradiation methods. These compounds, which are structurally related to the chemical , showed notable in vivo anti-inflammatory and in vitro antibacterial activity. Some compounds, specifically 4b and 4e, exhibited high anti-inflammatory activity. These results suggest potential applications of similar compounds in developing anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, structurally related to the chemical , have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The research indicates these compounds can effectively enhance luminescence in solution and solid-state species, offering potential applications in the field of luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).

Pharmaceutical Applications

A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, similar in structure to the chemical , have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This indicates possible applications of structurally related compounds in developing novel pharmaceutical agents for treating neurological disorders (Butler, Wise, & Dewald, 1984).

Synthesis and Anticancer Evaluation

Research on novel pyrazoline derivatives, structurally akin to the compound , demonstrated cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) and primary hepatocytes. These findings suggest potential applications in cancer research, specifically in developing new anticancer agents (Xu et al., 2017).

Antibacterial Screening

Compounds structurally related to the chemical have been synthesized and tested for their antibacterial activities. Their efficacy against various bacterial strains indicates potential applications in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, have been noted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-12-19(28-17-10-6-4-8-15(17)23(25)26)13(2)22(21-12)20(24)18-11-14-7-3-5-9-16(14)27-18/h4,6,8,10-11H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACQXJBTDIKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.